Lactose octaacetate

Thermal Analysis Material Science Pharmaceutical Processing

Unmodified lactose causes Maillard browning with amine APIs and phase-separates in lipid matrices. Lactose octaacetate (CAS 6291-42-5) solves this as a fully acetylated, non-reducing, lipophilic solid. - Chemically inert toward amines: no degradation or discoloration in solid dosage forms. - Organic-soluble (CHCl₃): enables homogeneous incorporation into lipid-based delivery systems. - Protected galactose scaffold: ideal for galectin-targeting glycoconjugate synthesis without side reactions. Available as a white crystalline powder with defined melting point (83-85°C).

Molecular Formula C28H38O19
Molecular Weight 678.6 g/mol
Cat. No. B15565669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose octaacetate
Molecular FormulaC28H38O19
Molecular Weight678.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1
InChIKeyWOTQVEKSRLZRSX-CWLXKMOZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose Octaacetate Overview


Lactose octaacetate (CAS 6291-42-5) is a fully acetylated derivative of the disaccharide lactose, where all eight hydroxyl groups have been esterified with acetate groups . This modification fundamentally alters the physicochemical properties of the molecule, rendering it a hydrophobic, crystalline solid with enhanced solubility in organic solvents and a notably bitter taste [1]. As a protected carbohydrate building block, it serves as a versatile intermediate in synthetic glycochemistry, enabling selective deprotection and glycosylation strategies that are impossible with the parent sugar [2]. The compound's distinct profile, characterized by a relatively low melting point compared to other disaccharide octaacetates and specific biological activities, informs its selection in pharmaceutical, materials, and food science research applications [3].

Lactose Octaacetate Substitution Limitations


The procurement of disaccharide octaacetates cannot rely on generic substitution due to significant and quantifiable variations in their physical properties and biological activities, which stem from subtle differences in glycosidic linkage and anomeric configuration. For instance, the melting points of closely related octaacetates differ dramatically—ranging from 75-78°C for lactose octaacetate to 157-160°C for maltose octaacetate [1] and 225-232°C for cellobiose octaacetate —directly impacting processing parameters such as hot-melt extrusion or recrystallization conditions. Similarly, their differential solubility in organic solvents and distinct biological profiles, where lactose octaacetate shows selective antiviral activity against PV-1 (SI = 2.4) and specific antifungal effects [2], contrast with the different activity spectra of sucrose or cellobiose octaacetates [3]. These disparities confirm that each octaacetate is a unique chemical entity, and selecting the correct compound is critical for experimental reproducibility and achieving desired material or biological outcomes.

Lactose Octaacetate Comparative Evidence


Enhanced Organic-Phase Solubility

Lactose octaacetate has a reported melting point of 75-78°C , which is significantly lower than its closest structural analogs. This is in contrast to sucrose octaacetate (86.5°C) [1], cellobiose octaacetate (225-232°C) , and maltose octaacetate (157-160°C) [2]. This nearly 150°C difference in melting point compared to cellobiose octaacetate provides a critical parameter for compound identification and dictates its suitability for low-temperature processing applications where other octaacetates would be unsuitable.

Thermal Analysis Material Science Pharmaceutical Processing

Prevention of Maillard Browning

Microwave-assisted synthesis of lactose octaacetate offers a quantifiable advantage in both yield and reaction efficiency. The method achieves a high yield of 85-90% for the peracetylated product [1]. This represents a significant improvement over traditional thermal heating methods for similar peracetylations, which can require longer reaction times and often result in lower yields or mixtures of partially acetylated products. Furthermore, the resulting lactose octaacetate is characterized by a high degree of acetylation (DS) of 3.2-3.7, confirming the near-complete protection of all hydroxyl groups [1].

Green Chemistry Synthetic Methodology Process Optimization

Chiral Recognition vs. Sucrose Octaacetate

The peracetylation of lactose fundamentally alters its solubility profile. While lactose is freely soluble in water, lactose octaacetate is hydrophobic and exhibits excellent solubility in a range of organic solvents, including chloroform, dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol . This is in stark contrast to the parent sugar, which is insoluble in these solvents. A specific mixed solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) has been shown to achieve a solubility of ≥5 mg/mL, facilitating its use in biological assays .

Formulation Organic Synthesis Carbohydrate Chemistry

Antiviral Selectivity: Lactose Octaacetate Demonstrates Specific Activity Against Poliovirus (PV-1)

Lactose octaacetate exhibits selective antiviral activity against Poliovirus type 1 (PV-1) with a Selectivity Index (SI) of 2.4 [1]. Importantly, the same study found it to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1 [1]. This specific antiviral profile distinguishes it from other lactose esters or broad-spectrum antiviral agents, suggesting a unique mechanism of action or a specific interaction with a viral or host factor relevant to PV-1 replication.

Antiviral Research Virology Drug Discovery

Differential Antifungal vs. Antibacterial Activity: Lactose Octaacetate is Fungistatic but Not Bacteriostatic

Lactose octaacetate shows mild to moderate antifungal activity against several fungal strains, including Aspergillus niger ATCC 1015, Penicillium sp., Rhizopus sp., and Fusarium moniliforme ATCC 38932, but it has low or no activity against bacteria and yeast [1]. This selective inhibition of molds over bacteria is a notable property. For comparison, the antifungal activity of octa-O-acetylsucrose has also been documented, demonstrating a similar class effect, but the specific spectrum and potency can vary between different disaccharide octaacetates [2].

Antifungal Microbiology Food Preservation

Lactose Octaacetate Key Applications


Stabilizing Excipient for Amine-Containing Drugs

Lactose octaacetate's solubility in organic solvents and its fully protected hydroxyl groups make it an ideal starting material for glycosylation reactions. Its stability under a variety of reaction conditions allows for selective deprotection and functionalization, which is a cornerstone of complex carbohydrate synthesis. The low melting point (75-78°C) facilitates its handling and dissolution in organic media, which is a practical advantage over higher-melting analogs like cellobiose octaacetate (225-232°C) . This is directly supported by its established use in the synthesis of UDP-Lac and other nucleotide sugars [1].

Chiral Building Block for Glycoconjugate Synthesis

The combination of a relatively low melting point (75-78°C) and hydrophobicity makes lactose octaacetate a viable bio-based alternative to traditional plasticizers or meltable binders. Its thermal profile allows it to be processed via hot-melt extrusion or as a coating material at temperatures that are less likely to degrade sensitive active ingredients. This application scenario is a direct consequence of its distinct thermal properties, as detailed in the evidence above, which differentiate it from higher-melting disaccharide octaacetates like maltose or cellobiose .

Intermediate for Lipophilic Drug Delivery Systems

The differential solubility of lactose octaacetate in organic solvents makes it a suitable candidate for film-coating applications in pharmaceutical formulations. Its demonstrated mild to moderate antifungal activity against common spoilage molds like Aspergillus niger and Penicillium sp. [2] offers a potential dual functionality: a protective coating that may also actively inhibit fungal growth. Its low cytotoxicity profile against mammalian cell lines (MDBK, Hep-2, MDCK) [2] supports its safety for use in formulations intended for human contact.

Virology Research: A Chemical Probe for Poliovirus (PV-1) Studies

The selective antiviral activity of lactose octaacetate against Poliovirus type 1 (PV-1), with an SI of 2.4, positions it as a useful tool compound in virology research [2]. Researchers investigating the PV-1 lifecycle, host-virus interactions, or seeking to develop targeted antiviral therapies can utilize this compound as a specific inhibitor. The fact that it is inactive against several other viruses (HSV-1, IAV/H3N2, Coxsackievirus B1) [2] makes it a valuable probe for studying the unique aspects of PV-1 replication.

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